molecular formula C16H12N4O3S B11638050 3-(1,3-Benzodioxol-5-YL)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide

3-(1,3-Benzodioxol-5-YL)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11638050
M. Wt: 340.4 g/mol
InChI Key: RGZMVWJUZVUWQM-CAOOACKPSA-N
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Description

3-(1,3-Benzodioxol-5-YL)-N’-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-YL)-N’-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrazole Ring: This involves the condensation of hydrazine with 1,3-diketones.

    Attachment of the Thienylmethylene Group: This step usually involves the reaction of the pyrazole derivative with thiophene-2-carbaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-YL)-N’-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: This can result in the reduction of the pyrazole ring or other functional groups.

    Substitution: This can involve the replacement of hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, it may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-YL)-N’-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-YL)-N’-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide
  • 3-(1,3-Benzodioxol-5-YL)-N’-(2-pyridylmethylene)-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of 3-(1,3-Benzodioxol-5-YL)-N’-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H12N4O3S

Molecular Weight

340.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H12N4O3S/c21-16(20-17-8-11-2-1-5-24-11)13-7-12(18-19-13)10-3-4-14-15(6-10)23-9-22-14/h1-8H,9H2,(H,18,19)(H,20,21)/b17-8+

InChI Key

RGZMVWJUZVUWQM-CAOOACKPSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CS4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CS4

Origin of Product

United States

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